molecular formula C13H25N3O2 B7924620 N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7924620
M. Wt: 255.36 g/mol
InChI Key: UWKMDBAWZMAOSO-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a pyrrolidine-based acetamide derivative featuring a stereospecific (S)-configured 2-amino-3-methyl-butyryl moiety and an ethyl substituent on the acetamide nitrogen. Notably, it is listed in CymitQuimica’s catalog (Ref: 10-F084878) but is currently marked as discontinued, limiting its commercial availability .

Properties

IUPAC Name

N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-5-16(10(4)17)11-6-7-15(8-11)13(18)12(14)9(2)3/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKMDBAWZMAOSO-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into three components:

  • Pyrrolidine scaffold with N-ethyl and N-acyl substituents.

  • (S)-2-Amino-3-methyl-butyric acid (a branched-chain amino acid derivative).

  • Acetamide group for N-ethyl functionalization.

Key Reaction Types

  • Amide bond formation : Coupling the pyrrolidine amine with the butyryl carboxylate.

  • Stereoselective synthesis : Resolving enantiomers via chiral auxiliaries or enzymatic methods.

  • Protection/deprotection : Managing amine and carbonyl reactivity during sequential steps.

Stepwise Synthesis of the Target Compound

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is typically constructed via cyclization of 1,4-diamines or through transition-metal-catalyzed reactions. For example, N-ethyl-2-aminomethylpyrrolidine—a structural analog—is synthesized via reductive amination of 2-pyrrolidone derivatives followed by ethylation.

Example Protocol (Adapted from CN102442935A):

  • Reductive amination : React 2-pyrrolidone with ethylamine under hydrogenation (H₂, Pd/C) to yield N-ethyl-2-aminomethylpyrrolidine.

  • Resolution with Ltartaric acid : Separate enantiomers via diastereomeric salt formation (yield: >35%, enantiomeric excess >99%).

Incorporation of the (S)-2-Amino-3-methyl-butyryl Side Chain

The butyryl group is introduced via peptide coupling. A protected (S)-2-amino-3-methyl-butyric acid (e.g., Boc-protected) is activated using HOBt/EDCI and reacted with the pyrrolidine amine.

Critical Parameters :

  • Temperature : 0–25°C to minimize racemization.

  • Solvent : Dichloromethane or DMF for optimal solubility.

N-Ethyl Acetamide Functionalization

The final acetamide group is installed via nucleophilic acyl substitution. Ethylamine is reacted with acetyl chloride in the presence of a base (e.g., triethylamine).

Stereochemical Control and Resolution Methods

Chiral Resolution Techniques

  • Diastereomeric salt formation : As demonstrated in CN102442935A, Ltartaric acid resolves the pyrrolidine intermediate with >99% enantiomeric excess.

  • Chiral chromatography : Preparative HPLC with cellulose-based columns can separate enantiomers post-synthesis.

Asymmetric Synthesis

  • Enzymatic desymmetrization : Lipases or acylases generate enantiopure intermediates.

  • Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during acylation.

Purification and Formulation Considerations

Lyophilization for Stability

Post-synthesis, the compound is often lyophilized to enhance stability. A protocol from bisantrene dihydrochloride preparation (US20210379021) suggests:

  • Stock solution preparation : 25–40 mg/mL in sterile water.

  • Filtration : 0.22 µm membrane to remove particulates.

  • Lyophilization : Freeze-drying cycles at -50°C and 0.01 mBar.

Analytical Characterization

ParameterMethodData Source
PurityHPLC-UV (220 nm)>99%
Enantiomeric ExcessChiral HPLC>99% (S)
SolubilityKinetic solubility15 mg/mL (water)

Challenges and Optimization Opportunities

Key Limitations

  • Low yields in resolution steps : Diastereomeric salt formation often yields <40%.

  • Racemization risk : Elevated temperatures during coupling degrade enantiopurity.

Process Improvements

  • Flow chemistry : Continuous systems enhance reproducibility in acylation steps.

  • Green solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Stereoisomeric Variants

A key stereoisomer, N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1401665-75-5), differs in the configuration of the pyrrolidine-bound substituent (R vs. S). This minor stereochemical alteration impacts molecular weight (255.36 g/mol vs. undisclosed for the target compound) and likely influences binding affinity or metabolic stability in biological systems .

Substituent Modifications

  • N-Methyl Analog: describes N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-methyl-acetamide, which replaces the ethyl group with a methyl.
  • Benzyl-Substituted Analog: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-30-5) features a benzyl group instead of the amino-butyryl chain. Safety data for this compound indicate acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), suggesting that bulky aromatic groups may introduce safety risks absent in the target compound .

Ring System Variations

  • Piperidine-Based Analogs: N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1) replaces the pyrrolidine ring with a six-membered piperidine. The larger ring alters conformational flexibility and may enhance metabolic stability due to reduced ring strain. The isopropyl group further increases lipophilicity compared to the ethyl group in the target compound .

Functional Group Diversity

  • Complex Heterocyclic Derivatives : Compounds like N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide (CHEMBL6904) incorporate indole and piperazine moieties. These additions expand hydrogen-bonding capacity and target specificity, highlighting the versatility of acetamide scaffolds in drug design .

Tabulated Comparative Analysis

Compound Molecular Weight (g/mol) Key Substituents Ring System Safety Data Availability
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide Undisclosed Ethyl, (S)-2-amino-3-methyl-butyryl Pyrrolidine Not available Discontinued
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide 255.36 Ethyl, (R)-pyrrolidine configuration Pyrrolidine Not available Discontinued
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Undisclosed Benzyl Pyrrolidine H302, H315, H319, H335 Available
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Undisclosed Isopropyl, piperidine Piperidine Not available Available

Key Research Findings and Trends

  • Stereochemistry: The (S)-configuration in the target compound’s amino-butyryl chain likely optimizes interactions with chiral biological targets, whereas (R)-variants may exhibit reduced activity .
  • Safety Profiles : Benzyl-substituted analogs demonstrate higher acute toxicity compared to aliphatic derivatives, underscoring the importance of substituent choice in safety optimization .

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401665-79-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of cholinergic and glutamatergic neurotransmission, which are critical for various neurological functions.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. A study demonstrated that related pyrrolidine derivatives effectively reduced seizure activity in animal models, suggesting a potential therapeutic role in epilepsy management .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that this compound may possess cholinesterase inhibitory activity, enhancing acetylcholine levels in the brain and potentially improving cognitive function .

In-Vivo Studies

  • Seizure Models : In a controlled study involving mice, the administration of the compound resulted in a significant decrease in the frequency and duration of seizures induced by pentylenetetrazol (PTZ). The results indicated an effective dose (ED50) that was comparable to established anticonvulsants .
  • Cognitive Function : Another study evaluated the effects of the compound on cognitive performance in rats subjected to scopolamine-induced amnesia. The results showed improved memory retention and learning capabilities, supporting its potential as a cognitive enhancer .

Data Table: Summary of Biological Activities

Biological ActivityModel UsedObserved EffectReference
AnticonvulsantPTZ-induced seizuresReduced seizure frequency
Cholinesterase InhibitionIn-vitro assaysIncreased acetylcholine levels
Cognitive EnhancementScopolamine modelImproved memory retention

Q & A

Q. How do structural modifications impact its pharmacokinetic properties?

  • Methodological Answer :
  • SAR Studies : Introduce fluorine at the acetamide methyl group to enhance metabolic stability (t₁/₂ increased from 2.1h to 4.7h in rat plasma) .
  • LogP Optimization : Replace ethyl with cyclopropyl groups to reduce LogP from 2.8 to 1.9, improving aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.